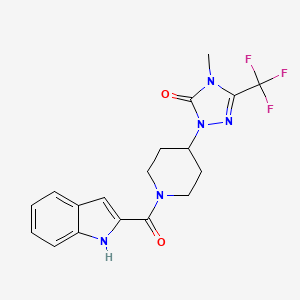
1-(1-(1H-indole-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(1-(1H-indole-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C18H18F3N5O2 and its molecular weight is 393.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(1-(1H-indole-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features an indole moiety linked to a piperidine ring and a triazole structure, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity and may contribute to its biological efficacy.
Antimicrobial Properties
Recent studies have indicated that derivatives of the 1,2,4-triazole core exhibit significant antifungal activities. For instance, a review highlighted the broad-spectrum antifungal properties of various triazole compounds, suggesting that the incorporation of the triazole nucleus in this compound could confer similar benefits .
| Activity | Compound | Effectiveness |
|---|---|---|
| Antifungal | This compound | Promising against Candida spp. |
| Antibacterial | Indole derivatives | Moderate to high efficacy against Gram-positive bacteria |
Anticancer Activity
The indole structure is recognized for its anticancer properties. Research has shown that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study focusing on indole-based compounds demonstrated their effectiveness against breast cancer cell lines (MCF-7) and other cancer types .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymes : The triazole moiety may inhibit specific enzymes involved in fungal cell wall synthesis.
- Receptor Modulation : The indole component may interact with various receptors implicated in cancer progression and inflammation.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the chemical structure significantly influence biological activity. For example:
- The presence of a trifluoromethyl group enhances potency against certain pathogens.
- Alterations in the piperidine ring can affect binding affinity to target proteins.
Case Studies
Several studies have evaluated the biological effects of similar compounds:
- Antifungal Activity : A study assessed various 1,2,4-triazoles and found that modifications at the C-5 position significantly impacted antifungal efficacy against Candida albicans .
- Anticancer Efficacy : Research on indole derivatives demonstrated their ability to induce apoptosis in MCF-7 cells through mitochondrial pathways .
- Inhibition of TLR4 : A recent investigation into compounds targeting Toll-like receptor 4 (TLR4) suggested that similar structures could modulate immune responses effectively .
Eigenschaften
IUPAC Name |
2-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N5O2/c1-24-16(18(19,20)21)23-26(17(24)28)12-6-8-25(9-7-12)15(27)14-10-11-4-2-3-5-13(11)22-14/h2-5,10,12,22H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTSGMWZCINOHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














